molecular formula C18H15ClN2O2S B1671761 Etoricoxib CAS No. 202409-33-4

Etoricoxib

Número de catálogo: B1671761
Número CAS: 202409-33-4
Peso molecular: 358.8 g/mol
Clave InChI: MNJVRJDLRVPLFE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Etoricoxib experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Osteoarthritis and Rheumatoid Arthritis

Etoricoxib has demonstrated significant efficacy in treating osteoarthritis and rheumatoid arthritis. A meta-analysis revealed that this compound not only provides superior pain relief compared to placebo but also shows comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and naproxen, with a lower risk of gastrointestinal adverse events .

Key Findings:

  • In randomized controlled trials, this compound showed a reduction in the risk of gastrointestinal adverse events compared to diclofenac (RR 0.67) and naproxen (RR 0.59) .
  • Patients receiving this compound reported improved quality of life and treatment satisfaction, as assessed by various quality-of-life scales .

Ankylosing Spondylitis

This compound has been evaluated in patients with ankylosing spondylitis. A phase III clinical trial demonstrated that this compound effectively alleviates spinal pain and enhances physical function. The study compared two doses (60 mg and 90 mg) against a standard NSAID (naproxen), confirming the efficacy of this compound at both dosages with a favorable safety profile .

Safety Profile

While this compound is generally well-tolerated, concerns regarding its cardiovascular and renal safety have been raised. Studies indicate that while the incidence of cardiovascular thrombotic events is similar to other NSAIDs, caution is advised for patients with pre-existing cardiovascular conditions .

Adverse Effects:

  • Increased risk of hypertension and edema.
  • Potential renal effects, particularly in long-term use or in patients with pre-existing kidney issues .

Comparative Efficacy Table

ConditionTreatmentDosage RangeEfficacy OutcomeReference
OsteoarthritisThis compound5-90 mg dailySignificant pain relief compared to placebo
Rheumatoid ArthritisThis compound60 mg dailyComparable efficacy to diclofenac
Ankylosing SpondylitisThis compound60-90 mg dailyEffective for spinal pain; improved mobility
Acute Gouty ArthritisThis compound120 mg dailyRapid relief from acute attacks

Case Studies

  • Case Study on Osteoarthritis : A study involving elderly patients switching to this compound showed significant improvements in pain scores (WOMAC index) and overall quality of life after four weeks of treatment without reported adverse events .
  • Case Study on Ankylosing Spondylitis : In a multicenter trial comparing this compound to naproxen, patients treated with this compound experienced significant reductions in spinal pain and functional impairment over a 12-week period .

Comparación Con Compuestos Similares

Etoricoxib es único entre los inhibidores de COX-2 debido a su alta selectividad y eficacia. Los compuestos similares incluyen:

Actividad Biológica

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, primarily used for the management of pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This article provides a detailed overview of its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins from arachidonic acid. It exhibits approximately 106-fold selectivity for COX-2 over COX-1 , which is significant in reducing gastrointestinal side effects commonly associated with non-selective NSAIDs . By inhibiting COX-2, this compound effectively reduces inflammation and pain without significantly affecting the protective gastric mucosa.

Pharmacokinetics

  • Bioavailability : 100% following oral administration.
  • Protein Binding : Approximately 92%.
  • Half-life : About 22 hours.
  • Metabolism : Primarily hepatic via CYP3A4 .

Case Studies and Clinical Trials

  • Ankylosing Spondylitis :
    • A study involving 387 patients demonstrated that this compound at doses of 90 mg and 120 mg significantly improved pain and disease activity compared to placebo over six weeks (P < 0.001). Over one year, this compound also outperformed naproxen in all primary endpoints .
  • Rheumatoid Arthritis :
    • In a randomized controlled trial with 891 patients, this compound (90 mg once daily) showed greater efficacy than both placebo and naproxen (500 mg twice daily) over a 12-week period. The percentage of patients achieving ACR20 response was significantly higher in the this compound group (53%) compared to placebo (21%) .
  • Hemophilic Arthropathy :
    • A study involving 102 patients indicated that this compound provided significant improvements in arthropathy pain and global disease status compared to placebo (P < 0.001). The treatment was well tolerated with minimal adverse effects reported .

Comparative Efficacy

ConditionStudy DurationThis compound DoseComparatorKey Findings
Ankylosing Spondylitis6 weeks90 mg, 120 mgPlaceboSignificant improvement in pain and activity (P < 0.001)
Rheumatoid Arthritis12 weeks90 mgNaproxenHigher ACR20 response (53% vs. 21%)
Hemophilic Arthropathy6 months90 mgPlaceboSignificant improvement in pain and disease status

Safety Profile

This compound is generally well tolerated across various studies. The most common adverse effects include:

  • Upper respiratory infections
  • Headaches
  • Gastrointestinal disturbances are less frequent compared to non-selective NSAIDs due to its COX-2 selectivity .

In clinical trials, the incidence of serious adverse events was comparable between this compound and placebo groups, indicating a favorable safety profile for long-term use .

Propiedades

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046457
Record name Etoricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.28e-03 g/L
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Like any other COX-2 selective inhibitor Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2), preventing production of prostaglandins (PGs) from arachidonic acid.
Record name Etoricoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

202409-33-4
Record name Etoricoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202409-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoricoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202409334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etoricoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etoricoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETORICOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRX4NFY03R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etoricoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoricoxib
Reactant of Route 2
Etoricoxib
Reactant of Route 3
Etoricoxib
Reactant of Route 4
Reactant of Route 4
Etoricoxib
Reactant of Route 5
Etoricoxib
Reactant of Route 6
Etoricoxib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.